2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide
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Overview
Description
2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methyl-2-nitrobenzoic acid methyl ester.
Reduction: The nitro group is reduced to an amino group using iron powder and acid in water, yielding 3-methyl-2-amino benzoic acid methyl ester.
Cyclization: The amino benzoic acid derivative undergoes cyclization with a suitable reagent to form the quinoline ring.
Substitution: The final step involves the substitution of the amino group with 3-chloro-2-methylphenyl group to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, dihydroquinolines, and substituted quinolines.
Scientific Research Applications
2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: An insecticide with a similar quinoline structure.
Cyantraniliprole: Another insecticide with a related structure.
Quinoline-2-carboxamide derivatives: These compounds share the quinoline core and have similar biological activities.
Uniqueness
2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to target cancer stem cells and its potential use in various scientific fields highlight its versatility and importance in research .
Properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-10-13(18)6-4-8-14(10)21-17(22)12-9-11-5-2-3-7-15(11)20-16(12)19/h2-9H,1H3,(H2,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOHDTPPTIJDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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